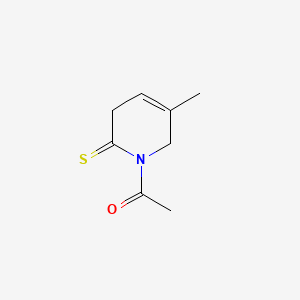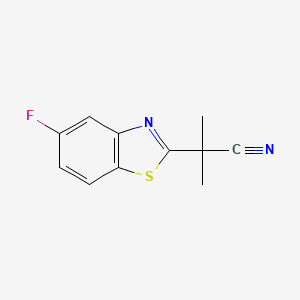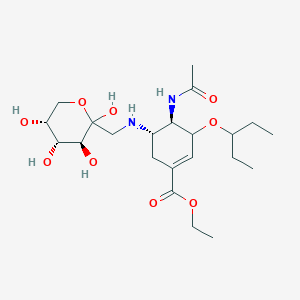
5-Hydroxyfraxetin 8-beta-D-Glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxyfraxetin 8-beta-D-Glucoside is a derivative of Fraxetin, a coumarin compound known for its antioxidant and anti-inflammatory properties. This compound is also recognized for its protective effects against hyperuricemia and renal dysfunction. The molecular formula of this compound is C16H18O11, and it has a molecular weight of 386.31 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyfraxetin 8-beta-D-Glucoside typically involves the glycosylation of Fraxetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to the hydroxyl group of Fraxetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, such as the use of genetically engineered microorganisms to produce glycosyltransferases. These enzymes can then be used to catalyze the glycosylation of Fraxetin on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxyfraxetin 8-beta-D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Hydroxyfraxetin 8-beta-D-Glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of glycosides.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a subject of interest in biological studies, particularly in understanding cellular protection mechanisms.
Medicine: Research has shown its potential in protecting against hyperuricemia and renal dysfunction, making it a candidate for therapeutic applications.
Industry: Its antioxidant properties are explored for use in food preservation and cosmetics.
Wirkmechanismus
The mechanism of action of 5-Hydroxyfraxetin 8-beta-D-Glucoside involves its antioxidant and anti-inflammatory activities. It scavenges reactive oxygen species (ROS) and inhibits the production of pro-inflammatory cytokines. The compound targets molecular pathways involved in oxidative stress and inflammation, thereby exerting its protective effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fraxetin: The parent compound of 5-Hydroxyfraxetin 8-beta-D-Glucoside, known for its antioxidant properties.
Esculetin: Another coumarin derivative with similar antioxidant and anti-inflammatory activities.
Scopoletin: A coumarin compound with comparable biological activities.
Uniqueness
This compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, Fraxetin. This modification also contributes to its distinct protective effects against hyperuricemia and renal dysfunction.
Eigenschaften
Molekularformel |
C16H18O11 |
|---|---|
Molekulargewicht |
386.31 g/mol |
IUPAC-Name |
5,7-dihydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O11/c1-24-14-8(19)5-2-3-7(18)26-13(5)15(12(14)23)27-16-11(22)10(21)9(20)6(4-17)25-16/h2-3,6,9-11,16-17,19-23H,4H2,1H3/t6-,9-,10+,11-,16+/m1/s1 |
InChI-Schlüssel |
SAONJKZTLRDZIS-ZFQONWCHSA-N |
Isomerische SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
COC1=C(C(=C2C(=C1O)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

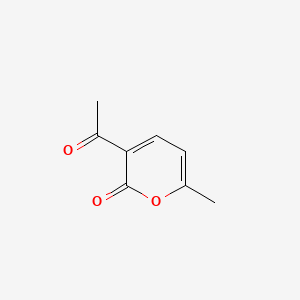

![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
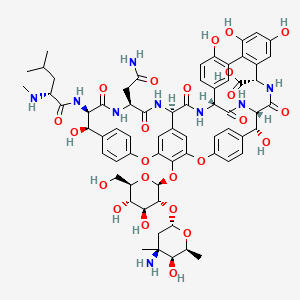
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)

